molecular formula C7H8BNO3 B151090 2-Aminocarbonylphenylboronic acid CAS No. 380430-54-6

2-Aminocarbonylphenylboronic acid

Cat. No. B151090
CAS RN: 380430-54-6
M. Wt: 164.96 g/mol
InChI Key: LBWJTKOVBMVJJX-UHFFFAOYSA-N
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Description

2-Aminocarbonylphenylboronic acid is a light yellow powder . It is a type of boronic acid and is used in organic chemical synthesis . It is also used as a reagent in the preparation of RIPK2 inhibitors for the treatment of inflammatory diseases .


Synthesis Analysis

Pinacol boronic esters, which include 2-Aminocarbonylphenylboronic acid, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported .


Molecular Structure Analysis

The empirical formula of 2-Aminocarbonylphenylboronic acid is C7H8BNO3 . Its molecular weight is 164.95 . The SMILES string representation of its structure is NC(=O)c1ccccc1B(O)O .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Aminocarbonylphenylboronic acid are not well-documented, boronic acids in general are known to be involved in various types of chemical reactions. For instance, they are used in Suzuki-Miyaura reactions for the synthesis of aryl-substituted oxabenzindoles and methanobenzindoles .


Physical And Chemical Properties Analysis

2-Aminocarbonylphenylboronic acid is a light yellow powder . It has a density of 1.32±0.1 g/cm3 . Its melting point is 226-230℃ and its boiling point is 410.3±47.0℃ .

Scientific Research Applications

Fluorescent Probes and Sensors

2-Aminocarbonylphenylboronic acid has been employed as a “turn-on” fluorescent probe for detecting Cu(II) ions . The detection mechanism relies on the Cu(II)-catalyzed oxidative hydroxylation of the compound into salicylamide. This process recovers the excited-state intramolecular proton transfer (ESIPT) effect, leading to enhanced fluorescence. Such probes find applications in environmental monitoring, biological imaging, and analytical chemistry.

Biological Studies

Scientists investigate the role of 2-Aminocarbonylphenylboronic acid in glycobiology. Its boronic acid functionality allows specific binding to diols on glycoproteins and glycolipids. This property is valuable for studying cell-surface interactions, lectin-carbohydrate recognition, and glycan-based therapies.

Safety and Hazards

2-Aminocarbonylphenylboronic acid is classified as Acute Tox. 4; Eye Irrit. 2A; H302, H319 . This means it is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and wearing personal protective equipment .

Future Directions

While specific future directions for 2-Aminocarbonylphenylboronic acid are not well-documented, boronic acids in general are being explored for their potential in various fields of organic synthesis .

Relevant Papers One relevant paper discusses the use of 2-Aminocarbonylphenylboronic acid as a “turn-on” ESIPT fluorescence probe . This suggests potential applications in fluorescence-based detection methods .

properties

IUPAC Name

(2-carbamoylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO3/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,11-12H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWJTKOVBMVJJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C(=O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372258
Record name 2-Aminocarbonylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminocarbonylphenylboronic acid

CAS RN

380430-54-6
Record name 2-Aminocarbonylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Aminocarbonylphenyl)boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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